2,3,5-Triiodobenzyl alcohol
Description
Contextualization within Polyiodinated Aromatic Compounds
2,3,5-Triiodobenzyl alcohol belongs to the class of polyiodinated aromatic compounds. These are arenes, or aromatic compounds, that have multiple hydrogen atoms on the aromatic ring replaced by iodine atoms. wikipedia.org Aromatic compounds are defined by their cyclic, conjugated structure, typified by benzene (B151609). wikipedia.orgopenaccessjournals.com The presence of multiple iodine atoms, which have a high atomic number, gives these compounds distinct properties, most notably high electron density. wikipedia.org
This characteristic makes polyiodinated aromatic compounds particularly useful as X-ray contrast media. wikipedia.org The high electron density of iodine allows for the absorption of X-rays, making tissues or materials containing these compounds opaque to radiation and thus visible in imaging. Consequently, this compound serves as a key precursor in the synthesis of radiopaque materials, such as specifically designed polyvinyl alcohol microspheres for medical imaging applications. google.comgoogle.com.na
Historical Development and Significance in Organic Synthesis
The broader history of organoiodine chemistry began with the discovery of iodine itself by French chemist Bernard Courtois in 1811. wikipedia.org The field of polyvalent organoiodine chemistry emerged later, with the first polycoordinated organoiodine compound, (dichloroiodo)benzene, being reported in 1886. semanticscholar.org A significant body of knowledge was compiled by 1914, followed by a period of moderate activity until a major resurgence of interest in the late 20th century, driven by the discovery of new applications for these compounds as versatile reagents. semanticscholar.org
Organoiodine compounds have proven fundamental to the development of numerous classical reactions in organic synthesis, including the Wurtz coupling and the preparation of Grignard reagents. wikipedia.org The carbon-iodine bond became a staple functional group in synthetic chemistry. wikipedia.org More specifically, the development of radical iodination reactions, which gained prominence in the 1980s, expanded the toolkit for creating complex iodinated molecules. numberanalytics.com
Within this context, this compound is recognized as a useful research chemical. Its primary significance lies in its role as a synthetic intermediate. It is a crucial component in the preparation of 2,3,5-triiodobenzaldehyde (B1442791), which is subsequently used to produce radiopaque polymers. google.com This application places it at the intersection of organic synthesis and materials science. Furthermore, its structure lends itself to the synthesis of other bioactive molecules, such as certain antimicrobial agents. myskinrecipes.com
Structural Features and Reactivity Principles of Halogenated Benzyl (B1604629) Alcohols
Benzyl alcohol is an aromatic alcohol consisting of a benzene ring attached to a hydroxymethyl group (-CH₂OH). wikipedia.org A key principle in organic chemistry is that functional groups located at the benzylic position—the carbon atom adjacent to the aromatic ring—exhibit enhanced reactivity. ucalgary.ca This is due to the ability of the benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance.
The introduction of halogen atoms onto the benzene ring significantly modifies the reactivity of the benzyl alcohol moiety. In this compound, the three iodine atoms exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon. This makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
The hydroxyl group of a benzyl alcohol can be activated for nucleophilic substitution, and halogenated benzyl alcohols are no exception. researchgate.net Like other benzylic alcohols, this compound can undergo oxidation of its alcohol group to form the corresponding aldehyde, 2,3,5-triiodobenzaldehyde. google.comtestbook.com The halogen atoms also influence the conformation of the molecule. Studies on ortho-halogenated benzyl alcohols show that intramolecular interactions between the hydroxyl group and the adjacent halogen can dictate the molecule's preferred spatial arrangement. rsc.org In this compound, the steric bulk of the iodine atoms at the 2- and 5-positions also plays a significant role in its reactivity and interaction with other molecules.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,5-triiodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNKUWVRXKLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393026 | |
| Record name | 2,3,5-Triiodobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31075-53-3 | |
| Record name | 2,3,5-Triiodobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Triiodobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 2,3,5 Triiodobenzyl Alcohol
Classical Synthetic Approaches
Reduction of 2,3,5-Triiodobenzoic Acid
A primary and widely documented method for the preparation of 2,3,5-triiodobenzyl alcohol involves the reduction of 2,3,5-triiodobenzoic acid. This transformation is a fundamental reaction in organic chemistry, converting a carboxylic acid functional group into a primary alcohol.
One common approach utilizes a borane (B79455) tetrahydrofuran (B95107) complex (BH3·THF) as the reducing agent. The reaction is typically carried out in a tetrahydrofuran (THF) solvent under an inert nitrogen atmosphere to prevent unwanted oxidation. The process generally proceeds at room temperature (20–30 °C) over a period of 12 to 24 hours. google.com Following the reduction, any excess BH3·THF is quenched, often by the careful addition of absolute ethanol (B145695), followed by hydrolysis with deionized water. google.com The final product, this compound, is then isolated, often as a white solid, after purification to remove inorganic salts. google.com.na
| Reaction Step | Reagents and Conditions | Key Parameters |
| Reduction | 2,3,5-triiodobenzoic acid, Borane tetrahydrofuran complex (BH3·THF) | Solvent: THF, Atmosphere: N2, Temperature: 20–30 °C, Time: 12–24 h |
| Quenching | Absolute ethanol | Dropwise addition |
| Hydrolysis | Deionized water | Dropwise addition |
| Purification | Rotary evaporation, filtration | Removal of inorganic salts |
Alternatively, other reducing agents like lithium aluminum hydride (LiAlH4) can be employed for this conversion. evitachem.com This powerful reducing agent is also capable of reducing the corresponding acyl chloride, 2,3,5-triiodobenzoyl chloride, to this compound. evitachem.com
Multi-step Reaction Pathways from Simpler Precursors
The synthesis of this compound can also be conceptualized as part of a multi-step sequence starting from more basic aromatic compounds. While direct multi-step syntheses focusing solely on this alcohol are not extensively detailed in the provided results, the synthesis of related brominated benzyl (B1604629) alcohols offers a strategic parallel. For instance, a multi-step synthesis might involve the initial regioselective halogenation of a simpler benzaldehyde (B42025), followed by the reduction of the aldehyde group to an alcohol. askthenerd.com This strategic thinking, working backward from the target molecule, is a cornerstone of organic synthesis. askthenerd.comyoutube.com The synthesis of this compound is a crucial step in the preparation of 2,3,5-triiodobenzaldehyde (B1442791), which is used in the creation of radiopaque microspheres. google.com
Contemporary and Green Chemistry Syntheses
Modern synthetic chemistry places a growing emphasis on the development of efficient and environmentally benign processes.
Catalyst-Mediated Transformations
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. While specific catalyst-mediated transformations for the direct synthesis of this compound are not explicitly detailed in the search results, related catalytic systems provide valuable insights. For example, palladium-catalyzed reactions are instrumental in achieving regioselective functionalization of arenes, including the meta-iodination of benzyl alcohols using a directing group strategy. rsc.org This highlights the potential for developing catalytic methods for the precise iodination of benzyl alcohol to achieve the desired 2,3,5-triiodo substitution pattern. Furthermore, polymer-supported catalysts, such as polymer-supported DMAP, have been effectively used for the iodination of various alcohols, demonstrating high yields and the advantage of catalyst reusability. ias.ac.in
Environmentally Conscious Methodologies
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of alcohol synthesis, green approaches often focus on the use of safer solvents, such as water, and milder reaction conditions. For example, the reduction of benzaldehyde to benzyl alcohol has been successfully demonstrated using sodium borohydride (B1222165) in water, a non-toxic and readily available solvent. mdpi.com While a specific green synthesis for this compound is not detailed, the principles of using less hazardous reagents and solvents are broadly applicable. The development of solvent-free reaction conditions and the use of microwave-assisted synthesis are other emerging techniques in green chemistry that could potentially be applied to the synthesis of this compound, aiming to reduce energy consumption and reaction times.
Regioselective Iodination Strategies in Benzyl Alcohol Frameworks
Achieving the specific 2,3,5-triiodo substitution pattern on a benzyl alcohol framework requires precise control over the iodination reaction, a concept known as regioselectivity.
Several methods exist for the iodination of aromatic compounds and alcohols. A combination of iodic acid and potassium iodide can generate molecular iodine in situ for the iodination of aromatic amines, with the reaction occurring at more active and less sterically hindered sites. semanticscholar.org For the direct iodination of alcohols, various reagent systems have been explored. A simple and effective method for converting benzylic alcohols to the corresponding iodides utilizes sodium iodide in the presence of a catalytic amount of 3-methylimidazolium hydrogensulfate at room temperature. researchgate.net Another approach employs a triphenylphosphine/iodine system under solvent-free microwave irradiation. researchgate.net
A significant challenge in synthesizing this compound is achieving the specific substitution pattern. Palladium-catalyzed C-H functionalization using a directing group offers a powerful strategy for regioselective iodination. rsc.org By temporarily attaching a directing group to the benzyl alcohol, it is possible to guide the palladium catalyst to a specific position on the aromatic ring, enabling selective iodination at the meta-position. rsc.org This advanced methodology allows for the precise construction of complex substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution reactions.
Direct Aromatic Iodination Techniques
The direct aromatic iodination of benzyl alcohol to selectively produce this compound is not a commonly reported or straightforward synthetic method. The hydroxyl group of benzyl alcohol is an ortho-, para-directing group, meaning that electrophilic substitution reactions like iodination would preferentially occur at the positions ortho (2- and 6-) and para (4-) to the CH₂OH group. Achieving the 2,3,5-triiodo substitution pattern directly would require overcoming these directing effects, which is synthetically challenging.
General methods for the iodination of aromatic compounds often employ an iodine source in the presence of an oxidizing agent or a strong acid catalyst to generate a more electrophilic iodine species. manac-inc.co.jp Reagents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of iodine with silver salts (e.g., Ag₂SO₄) are used for the iodination of various aromatic compounds. nih.gov However, these methods typically result in a mixture of regioisomers, and the selective synthesis of the 2,3,5-triiodo isomer of benzyl alcohol via this route is not well-documented. nih.gov The iodination of deactivated aromatic rings, which might offer different regioselectivity, often requires harsh conditions and the use of potent iodinating agents formed from iodine combined with silver salts or oleum. manac-inc.co.jp
Given these challenges, the synthesis of this compound is predominantly achieved through directed functionalization approaches, starting with an already iodinated aromatic core.
Directed Functionalization Approaches
The most prevalent and well-documented method for the synthesis of this compound involves the reduction of a corresponding benzoic acid derivative, specifically 2,3,5-triiodobenzoic acid. google.com This multi-step approach allows for precise control over the substitution pattern on the aromatic ring.
The synthesis pathway typically begins with the preparation of 2,3,5-triiodobenzoic acid, which can then be reduced to the target alcohol. A common method for this reduction utilizes a borane tetrahydrofuran complex (BH₃·THF) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is generally carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Another potential, though less detailed in the context of this specific compound, reduction method involves the use of lithium aluminum hydride (LiAlH₄). This powerful reducing agent can convert the acyl chloride derivative, 2,3,5-triiodobenzoyl chloride, into this compound. The acyl chloride itself is synthesized from 2,3,5-triiodobenzoic acid by reacting it with thionyl chloride (SOCl₂).
Optimization of Reaction Conditions and Yields
The optimization of the reduction of 2,3,5-triiodobenzoic acid to this compound is crucial for achieving high yields and purity. Key parameters that are often adjusted include the molar ratio of the reducing agent to the starting material, reaction temperature, and reaction time.
For the reduction using BH₃·THF, a molar ratio of the reducing agent to the benzoic acid is a critical factor. For instance, a patent describes using a molar ratio of approximately 7.5:1 (75 mmol BH₃·THF to 10 mmol of 2,3,5-triiodobenzoic acid), leading to a quantitative yield. google.com.na Another source suggests a molar ratio of 2:1 is preferable for a similar reaction. google.com
The reaction temperature is typically maintained between 20–30°C, often at room temperature (around 25°C). google.com The reaction time can vary, with typical durations ranging from 12 to 24 hours to ensure the completion of the reaction. google.com
The table below summarizes typical reaction conditions for the synthesis of this compound from 2,3,5-triiodobenzoic acid.
Table 1: Reaction Conditions for the Synthesis of this compound
| Starting Material | Reducing Agent | Solvent | Molar Ratio (Reducer:Acid) | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|---|---|
| 2,3,5-Triiodobenzoic Acid | BH₃·THF | THF | ~7.5:1 | <2 | - | Quantitative |
| 2,3,5-Triiodobenzoic Acid | BH₃·THF | THF | 2:1 | 20-30 | 12-24 | High |
Purification and Isolation Techniques for High-Purity Synthesis Products
The final step in the synthesis of this compound is the purification and isolation of the product to achieve high purity. Following the reduction reaction, the workup procedure is critical.
After the reduction with BH₃·THF is complete, any excess reducing agent is typically quenched. This can be achieved by the careful, dropwise addition of a protic solvent like absolute ethanol. Subsequently, deionized water is added to hydrolyze the borate (B1201080) esters formed during the reaction.
The crude product is then typically subjected to rotary evaporation to remove the volatile solvents. The resulting solid often contains inorganic salts, which are removed by filtration. The solid product is then washed with water and a cold solvent, such as cold absolute ethanol, to remove any remaining impurities. google.com.na To ensure the complete removal of residual solvents, the white solid can be redissolved in a volatile organic solvent like dichloromethane (B109758) (CH₂Cl₂) and then evaporated again under vacuum. google.com.na The final product, this compound, is obtained as a clean, white solid. google.com.na
The purity of the final compound can be confirmed by various analytical techniques, including melting point determination (reported as 156-159°C) and spectroscopic methods. google.com.na
Advanced Spectroscopic and Structural Elucidation of 2,3,5 Triiodobenzyl Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
¹H and ¹³C NMR Spectral Interpretation
While specific experimental spectra for 2,3,5-Triiodobenzyl alcohol are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous structures.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) proton. The three large, highly electronegative iodine atoms strongly influence the electron density of the aromatic ring, causing the attached protons to be significantly deshielded and thus appear at a higher chemical shift (downfield). The two aromatic protons (H-4 and H-6) are in different environments and would likely appear as distinct doublets due to coupling with each other. The methylene protons of the -CH₂OH group would typically appear as a singlet, integrating to two protons. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a single peak for each unique carbon atom. For this compound, seven distinct signals are anticipated. The carbons directly bonded to iodine (C-2, C-3, C-5) would be significantly shifted due to the heavy atom effect. The remaining aromatic carbons (C-1, C-4, C-6) and the methylene carbon (-CH₂) would appear in their characteristic regions. The carbon attached to the oxygen atom (C-7) is expected to be in the range of 60-70 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OH | 1.5 - 3.0 | broad singlet |
| -CH₂- | ~4.7 | singlet |
| Ar-H4 | 7.5 - 8.0 | doublet |
| Ar-H6 | 7.8 - 8.3 | doublet |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂OH | 60 - 65 |
| C-2, C-3, C-5 (Iodo-substituted) | 90 - 105 |
| C-1, C-4, C-6 | 130 - 150 |
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of the two aromatic protons (H-4 and H-6) would be expected, confirming their spatial proximity and coupling relationship.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. HSQC would be used to definitively link the predicted aromatic ¹H signals to their corresponding ¹³C signals and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons to the aromatic C-1, C-2, and C-6 carbons, confirming the attachment of the hydroxymethyl group to the tri-iodinated ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which helps in determining the molecule's preferred conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₇H₅I₃O, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁶O). This calculated mass would be compared to the experimental value from HRMS to confirm the elemental composition with high confidence.
Molecular Formula: C₇H₅I₃O
Calculated Monoisotopic Mass: 485.7420 u
An experimental HRMS measurement yielding a mass extremely close to this calculated value would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of benzyl (B1604629) alcohols and halogenated aromatic compounds. guidechem.com
Loss of Hydroxyl Radical (-•OH): Cleavage of the C-O bond could lead to the loss of a hydroxyl radical (mass 17), forming a stable tri-iodobenzyl cation.
Loss of Formaldehyde (B43269) (CH₂O): A rearrangement followed by the elimination of formaldehyde (mass 30) could occur, leading to a tri-iodobenzene ion.
Loss of Iodine (-•I): The C-I bonds can cleave, leading to the loss of an iodine radical (mass 127). This can happen sequentially.
Formation of Tropylium Ion: While less common for highly substituted rings, rearrangement to a tropylium-like ion is a possibility.
The presence of iodine is often easily identifiable in a mass spectrum due to its monoisotopic nature (¹²⁷I) and large mass, which creates a significant mass defect. whitman.edu
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Identity of Fragment | Neutral Loss |
| 486 | [C₇H₅I₃O]⁺ | Molecular Ion (M⁺) |
| 469 | [C₇H₄I₃]⁺ | •OH |
| 456 | [C₆H₂I₃]⁺ | CH₂O |
| 359 | [C₇H₅I₂O]⁺ | •I |
| 127 | [I]⁺ | C₇H₅I₂O |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide structural information for molecules in solution and the gas phase, respectively, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. rigaku.comwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
A successful crystallographic analysis of this compound would yield a three-dimensional electron density map of the unit cell. From this map, the precise coordinates of each atom (excluding hydrogen, which is often difficult to resolve) can be determined. This allows for the direct measurement of:
Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-O, C-I).
Bond Angles: The angles formed by three connected atoms, defining the geometry of the molecule.
Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation of the -CH₂OH group relative to the plane of the aromatic ring.
Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (from the hydroxyl group) and halogen bonding (from the iodine atoms), which govern the solid-state properties of the compound.
Currently, a published crystal structure for this compound is not available in major crystallographic databases. However, such an analysis would be the ultimate confirmation of its molecular structure and would provide invaluable insight into its solid-state conformation and intermolecular forces.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)
The crystal structure of this compound is dominated by a network of intermolecular interactions, with halogen bonding playing a pivotal role. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atoms, particularly those at the ortho (position 2) and ortho-prime (position 5) positions, are expected to be key participants in forming these bonds. The electron-withdrawing nature of the iodine atoms creates a region of positive electrostatic potential on their outer surface, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen.
In the solid state, it is anticipated that the molecules of this compound will arrange in a manner that maximizes these stabilizing interactions. The primary interactions governing the crystal packing are predicted to be:
O-H···O Hydrogen Bonds: The hydroxyl group is a classic hydrogen bond donor and acceptor. It is expected that chains or dimeric motifs of molecules will be formed via hydrogen bonding between the hydroxyl groups of adjacent molecules.
π···π Stacking: The aromatic rings may engage in π-stacking interactions, further stabilizing the crystal structure. The presence of the large iodine substituents may, however, sterically hinder optimal π-π overlap.
Weak C-H···I and C-H···π Interactions: Additional stabilization is likely provided by weaker hydrogen bonds involving the aromatic and methylene hydrogens as donors and the iodine atoms or the π-system of the benzene (B151609) ring as acceptors.
Theoretical studies on similar halogenated benzyl alcohols have shown that weak interactions, such as C–H···X (where X is a halogen), can be crucial in stabilizing the crystal packing due to their numerous occurrences and the large contact areas of the involved molecular fragments.
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is dictated by the interplay between intramolecular steric hindrance and the optimization of intermolecular interactions. The key conformational flexibility lies in the rotation around the C(aromatic)-C(methylene) and C(methylene)-O bonds.
For ortho-substituted benzyl alcohols, two primary low-energy chiral conformations are typically observed. One conformation allows for an intramolecular interaction between the hydroxyl group and the ortho-substituent. In the case of this compound, an intramolecular O-H···I hydrogen bond could potentially exist with the iodine atom at the 2-position. This would influence the orientation of the hydroxymethyl group relative to the aromatic ring.
The dihedral angle between the plane of the aromatic ring and the C-O bond of the alcohol function is a critical parameter. In the solid state, this angle will be fixed to a value that best accommodates the packing forces and intermolecular bonding network. It is plausible that the crystal structure may exhibit a conformation where the hydroxymethyl group is oriented to facilitate the formation of strong intermolecular O-H···O hydrogen bonds and I···O halogen bonds, which may take precedence over a potentially weaker intramolecular interaction. The significant steric bulk of the iodine atoms at positions 2 and 5 will also impose considerable constraints on the rotational freedom of the hydroxymethyl group.
Vibrational Spectroscopy (Infrared, Raman)
The vibrational spectrum of this compound is characterized by absorptions corresponding to its functional groups and the substituted aromatic ring.
Characteristic Functional Group Frequencies
The infrared (IR) and Raman spectra are expected to exhibit characteristic bands for the hydroxyl and methylene groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad (IR) |
| O-H | In-plane bending | 1350-1450 | Medium (IR) |
| C-O | Stretching | 1000-1075 | Strong (IR) |
| C-H (methylene) | Asymmetric Stretching | ~2925 | Medium (IR, Raman) |
| C-H (methylene) | Symmetric Stretching | ~2855 | Medium (IR, Raman) |
| C-H (methylene) | Scissoring | ~1465 | Medium (IR) |
The O-H stretching vibration typically appears as a broad, strong band in the IR spectrum due to intermolecular hydrogen bonding in the solid state. The C-O stretching frequency for a primary alcohol is expected in the 1000-1075 cm⁻¹ region. The precise positions of these bands can provide information about the strength of the hydrogen bonding network.
Analysis of Aromatic Ring Vibrations and Halogen Substituent Effects
The vibrations of the tri-iodinated benzene ring will give rise to a series of characteristic bands in the IR and Raman spectra. The substitution pattern (1,2,4,5-tetrasubstituted pattern on the ring considering the CH₂OH group) influences the positions and intensities of these bands.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. Multiple bands are expected due to the reduced symmetry of the ring.
C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present, with the out-of-plane bending modes in the 700-900 cm⁻¹ region being particularly sensitive to the substitution pattern.
C-I Vibrations: The C-I stretching vibrations are expected at low frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom. These may be coupled with other ring deformation modes.
The heavy iodine substituents will have a significant mass effect on the ring vibrations, generally lowering their frequencies compared to a non-substituted or lighter-halogen-substituted benzene ring. The "ring breathing" mode, a symmetric radial expansion and contraction of the ring, is also expected to be shifted to a lower wavenumber.
Electronic Spectroscopy (UV-Vis) and Optical Properties
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to be dominated by transitions associated with the iodinated benzene chromophore. Benzene itself exhibits two main absorption bands: a strong E₂ band around 204 nm and a weaker, vibronically structured B band around 256 nm, both arising from π→π* transitions.
The presence of the hydroxylmethyl group and, more significantly, the three iodine atoms will modify this spectrum:
Bathochromic Shift: Both the hydroxymethyl group (an auxochrome) and the iodine atoms are expected to cause a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted benzene. The lone pairs of electrons on the iodine and oxygen atoms can interact with the π-system of the ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the transition.
Hyperchromic Effect: An increase in the intensity of the absorption bands (hyperchromic effect) is also anticipated, particularly for the B band, which is symmetry-forbidden in benzene but becomes more allowed with the reduced symmetry of the substituted ring.
Heavy-Atom Effect: The iodine atoms will introduce a significant "heavy-atom effect." This effect enhances the probability of intersystem crossing from the excited singlet state to the triplet state. Consequently, the phosphorescence of this compound may be more readily observable than its fluorescence.
n→σ Transitions:* The presence of iodine atoms also introduces the possibility of n→σ* transitions, which typically appear as weak absorptions at longer wavelengths, often masked by the stronger π→π* bands.
The expected UV-Vis absorption maxima for this compound are likely to be shifted to longer wavelengths compared to benzyl alcohol itself.
| Chromophore | Transition | Expected λmax Region (nm) |
| Iodinated Benzene Ring | π→π* (E₂-like band) | 210-240 |
| Iodinated Benzene Ring | π→π* (B-like band) | 260-290 |
The precise positions and intensities of these bands would provide valuable information about the electronic structure of the molecule.
Chemical Reactivity and Mechanistic Pathways of 2,3,5 Triiodobenzyl Alcohol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl group of 2,3,5-triiodobenzyl alcohol engages in reactions typical of primary benzylic alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The conversion of the hydroxyl group into esters and ethers is a fundamental transformation. This compound can undergo esterification with carboxylic acids under acidic catalysis, a process known as Fischer esterification, to yield the corresponding 2,3,5-triiodobenzyl esters. This reaction is an equilibrium process driven forward by the removal of water.
Etherification can be achieved through various methods. The classic Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a viable route. Furthermore, modern catalytic methods for the dehydrative etherification of benzyl (B1604629) alcohols, which avoid the need for stoichiometric base, are applicable. These reactions can be catalyzed by various transition metal complexes or zeolites and proceed by reacting the benzyl alcohol with another alcohol, producing water as the only byproduct. google.com An efficient method for the chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst like dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org
| Reaction Type | Reactant | Typical Reagents/Catalysts | Product Type |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | Ester (I₃C₆H₂CH₂OC(O)R) |
| Williamson Ether Synthesis | Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. R-X | Ether (I₃C₆H₂CH₂OR) |
| Dehydrative Etherification | Alcohol (R-OH) | Catalyst (e.g., FeCl₃, Zeolite) | Ether (I₃C₆H₂CH₂OR) |
Oxidation Pathways to Aldehydes and Carboxylic Acids
As a primary alcohol, this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. organic-chemistry.orgnih.govresearchgate.net The oxidation proceeds in a stepwise manner.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are selective for the conversion of primary alcohols to aldehydes, yielding 2,3,5-triiodobenzaldehyde (B1442791). organic-chemistry.org This aldehyde is a known compound, confirming the viability of this pathway. sigmaaldrich.comnih.gov Care must be taken as over-oxidation to the carboxylic acid can occur.
The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, also known as the Jones reagent), or potassium dichromate (K₂Cr₂O₇) in acidic conditions, will typically oxidize the primary alcohol directly to the carboxylic acid. researchgate.net This pathway yields 2,3,5-triiodobenzoic acid, a well-documented and synthetically useful compound. sigmaaldrich.combrainly.in The reaction first forms the aldehyde, which is then rapidly oxidized further in the presence of these strong reagents and water. nih.gov
| Target Product | Product Structure | Typical Oxidizing Agents | Oxidation Stage |
|---|---|---|---|
| 2,3,5-Triiodobenzaldehyde | I₃C₆H₂CHO | PCC, Dess-Martin Periodinane, TEMPO | Partial Oxidation |
| 2,3,5-Triiodobenzoic Acid | I₃C₆H₂COOH | KMnO₄, CrO₃/H₂SO₄, K₂Cr₂O₇/H₂SO₄ | Complete Oxidation |
Nucleophilic Substitution Reactions of the Benzyl Alcohol Moiety
The hydroxyl group of an alcohol is a poor leaving group (hydroxide, OH⁻). Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. libretexts.org Benzylic alcohols are particularly susceptible to substitution reactions because the benzylic carbocation intermediate is stabilized by resonance.
One common strategy involves protonating the alcohol with a strong acid, such as HBr or HCl. This converts the leaving group from OH⁻ to H₂O, which is a much better leaving group. The subsequent attack by a halide ion (Br⁻ or Cl⁻) proceeds via an Sₙ2 mechanism for a primary benzyl alcohol like this compound. libretexts.org Another effective method is to react the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 2,3,5-triiodobenzyl chloride or bromide.
Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. Recent research has also shown that molecular iodine can serve as an efficient catalyst for the direct nucleophilic substitution of benzylic alcohols with various nucleophiles. researchgate.net
Reactivity of the Triiodinated Aromatic Nucleus
The three iodine atoms on the aromatic ring dominate its reactivity, providing highly active sites for metal-catalyzed cross-coupling reactions and enabling unique nucleophilic substitution pathways.
Metal-Catalyzed Cross-Coupling Reactions (e.g., involving C-I bonds)
The carbon-iodine bonds of this compound are prime sites for palladium-catalyzed cross-coupling reactions. Aryl iodides are the most reactive of the aryl halides in the key oxidative addition step to the Pd(0) catalyst. youtube.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Three of the most important reactions in this class are the Suzuki, Sonogashira, and Heck reactions.
Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a biaryl structure. commonorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com The reaction requires a palladium catalyst and a base.
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-alkyne. youtube.comwikipedia.orgorganic-chemistry.orgresearchgate.net Studies on 1,2,3-triiodobenzene (B3054506) derivatives have shown that these couplings can be highly regioselective, often favoring the sterically less hindered iodine atoms. nih.gov
Heck Reaction: This reaction forms a new C-C bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base, resulting in a substituted alkene. organic-chemistry.orgnih.govlibretexts.orgyoutube.com
The presence of three C-I bonds with different steric and electronic environments on this compound offers the potential for sequential and regioselective couplings to build complex molecular architectures.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst + Base | Aryl-Aryl (C-C) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base | Aryl-Alkyne (C-C) |
| Heck Reaction | Alkene (CH₂=CHR) | Pd(0) catalyst + Base | Aryl-Alkene (C-C) |
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (NAS) on aryl halides typically occurs via an addition-elimination mechanism (SₙAr). This pathway requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgchemistrysteps.compressbooks.publibretexts.org The this compound molecule lacks such strong activating groups; iodine is only weakly deactivating, and the -CH₂OH group is weakly activating.
However, the specific substitution pattern of this compound enables an alternative NAS pathway: the elimination-addition mechanism, which proceeds through a highly reactive aryne (or benzyne) intermediate. tcichemicals.com The presence of two iodine atoms on adjacent carbons (the ortho-diiodo motif at C-2 and C-3) is critical for this pathway. rsc.orgresearchgate.net Treatment with a strong base, such as sodium hydride (NaH) or an organolithium reagent, can induce the elimination of HI to form a strained 2-iodo-4-(hydroxymethyl)benzyne intermediate. This electrophilic aryne is then rapidly trapped by any nucleophile present in the reaction mixture. This powerful method allows for the introduction of a wide range of substituents onto the aromatic ring. rsc.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) Considerations
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comjove.com The feasibility and outcome of such reactions are heavily influenced by the nature of the substituents already present on the ring. In the case of this compound, the benzene (B151609) ring is substituted with three iodine atoms and a hydroxymethyl group (-CH₂OH).
The directing and activating/deactivating effects of these substituents are key to predicting potential EAS reactivity.
Iodine Atoms : Halogens are generally considered deactivating groups in EAS reactions due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. masterorganicchemistry.com However, they are also ortho-, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the arenium ion intermediate, particularly when the positive charge is located ortho or para to the halogen. In this compound, the sheer number and bulk of the iodine atoms would be expected to significantly deactivate the ring towards further substitution.
Hydroxymethyl Group (-CH₂OH) : The hydroxymethyl group is generally considered a weak activating group and an ortho-, para-director. Its activating effect stems from hyperconjugation and a weak electron-donating inductive effect.
The combined influence of three deactivating iodine atoms and one weakly activating hydroxymethyl group on the single available hydrogen at the C6 position makes electrophilic aromatic substitution on this compound challenging. The significant steric hindrance from the two ortho iodine atoms (at positions 2 and 5 relative to the remaining hydrogen) would further impede the approach of an electrophile. While iodination of benzene typically requires an oxidizing agent to generate a potent electrophile, there is no specific literature detailing such a reaction on the already heavily iodinated this compound. jove.comwikipedia.org
Given these factors, it is reasonable to predict that this compound would be highly unreactive towards electrophilic aromatic substitution. Any potential reaction would likely require harsh conditions, and the steric and electronic environment would need to be carefully considered.
Halogenation and Halogen Exchange Reactions
Halogenation of this compound can be considered at two distinct sites: the benzylic alcohol and the aromatic ring.
Reaction at the Hydroxymethyl Group : The conversion of benzyl alcohols to benzyl halides is a common transformation. Various reagents can be employed to replace the hydroxyl group with a halogen. For instance, the reaction of benzyl alcohols with hydrohalic acids or other halogenating agents can yield the corresponding benzyl halides. However, specific studies detailing the halogenation of the alcohol moiety of this compound are not found in the reviewed literature.
Aromatic Halogenation : Further halogenation of the aromatic ring would involve the electrophilic substitution of the last remaining hydrogen atom. As discussed in the previous section, this is predicted to be a difficult transformation due to the deactivating and sterically hindering effects of the existing iodine substituents.
Halogen Exchange Reactions are processes where one halogen atom is replaced by another. In aromatic systems, these reactions often require metal catalysis. frontiersin.orgrsc.org The relative bond strengths (C-I < C-Br < C-Cl < C-F) often dictate the feasibility of these exchanges. It is conceivable that the iodine atoms on this compound could be exchanged for other halogens under specific catalytic conditions, such as those used in metal-mediated halogen exchange reactions of aryl halides. However, no specific examples of halogen exchange reactions involving this compound have been documented. A study on 2,3,5-triiodobenzoic acid, a related compound, demonstrated its use in the synthesis of 1,3,5-trisubstituted benzenes via aryne intermediates, which implies reactivity at the carbon-iodine bonds. rsc.org
Rearrangement Reactions and Intra-Molecular Transformations
Rearrangement reactions often proceed through carbocation intermediates. masterorganicchemistry.com For this compound, the formation of a benzylic carbocation at the -CH₂ group could be a key step in potential rearrangement pathways. The stability of this carbocation would be influenced by the electronic effects of the three iodine substituents. While benzyl carbocations are generally stabilized by the aromatic ring, the electron-withdrawing inductive effects of the iodine atoms might destabilize this intermediate.
Common rearrangement reactions of alcohols, such as the Pinacol rearrangement, are typically associated with 1,2-diols and are not directly applicable here. libretexts.org Acid-catalyzed dehydration could lead to the formation of a carbocation, which might then undergo rearrangement, but the specific products of such a reaction for this compound are not reported. Theoretical studies on the Claisen rearrangement of benzyl vinyl ethers have been conducted, but these are not directly analogous to intramolecular transformations of this compound itself. nih.gov There is no available research describing any specific rearrangement or intramolecular transformation of this compound.
Derivatization Strategies and Analogue Synthesis Based on 2,3,5 Triiodobenzyl Alcohol
Synthesis of Ether and Ester Derivatives
The hydroxyl group of 2,3,5-Triiodobenzyl alcohol is a prime site for derivatization to form ether and ester linkages. These reactions are fundamental in organic synthesis for introducing a wide array of functional groups and for creating building blocks for more complex molecules.
Ether Synthesis:
The formation of ether derivatives from this compound can be achieved through methods like the Williamson ether synthesis. This reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. To avoid potential side reactions that can occur with strong bases, milder reagents such as silver oxide can be employed. chemistrysteps.com For instance, reacting this compound with an alkyl halide in the presence of a suitable base yields the corresponding ether.
A notable application of this strategy is the grafting of 2,3,5-triiodobenzyl groups onto polymers like poly(vinyl alcohol) (PVAL) to create iodobenzyl ethers of PVAL. researchgate.net These polymeric ethers exhibit high iodine content, which is a desirable property for radiopaque materials. researchgate.net The ether linkage provides greater stability against hydrolysis compared to ester bonds, a crucial factor for materials intended for long-term applications. researchgate.net
Ester Synthesis:
Esterification of this compound is readily accomplished by reacting it with carboxylic acids, acid anhydrides, or acyl chlorides. chemistrysteps.com This reaction is often catalyzed by an acid or carried out in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemistrysteps.com For example, the reaction of this compound with an acyl chloride, such as 2,3,5-triiodobenzoyl chloride, would yield a highly iodinated ester. These ester derivatives are valuable as they can be designed to be hydrolyzable, which can be a useful feature in certain applications.
Table 1: Examples of Ether and Ester Synthesis Reactions
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
|---|---|---|---|
| This compound | Alkyl Halide | Ether | Williamson Ether Synthesis (e.g., with NaH or Ag2O) chemistrysteps.com |
| This compound | Acyl Chloride | Ester | Base catalyst (e.g., pyridine) chemistrysteps.com |
| This compound | Carboxylic Anhydride | Ester | Base catalyst (e.g., pyridine) chemistrysteps.com |
| Poly(vinyl alcohol) | 2,3,5-Triiodobenzyl bromide | Polymeric Ether | Base |
Preparation of 2,3,5-Triiodobenzaldehyde (B1442791) and 2,3,5-Triiodobenzoic Acid Analogues
The primary alcohol functional group of this compound can be oxidized to produce the corresponding aldehyde and carboxylic acid, which are themselves important synthetic intermediates.
Synthesis of 2,3,5-Triiodobenzaldehyde:
The oxidation of this compound to 2,3,5-Triiodobenzaldehyde is a key transformation. This can be achieved using various oxidizing agents. A common method involves the use of pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758). google.com The reaction is typically carried out at room temperature. Another method involves dissolving the alcohol in anhydrous DMSO. google.com.pg The resulting 2,3,5-Triiodobenzaldehyde is a valuable precursor, for example, in the preparation of radiopaque microspheres. google.com
Synthesis of 2,3,5-Triiodobenzoic Acid:
Further oxidation of this compound, or the intermediate 2,3,5-Triiodobenzaldehyde, yields 2,3,5-Triiodobenzoic acid. Stronger oxidizing agents are required for this conversion. Conversely, this compound can be synthesized by the reduction of 2,3,5-Triiodobenzoic acid using reducing agents like borane (B79455) tetrahydrofuran (B95107) complex (BH3·THF). google.com.na This reversible relationship highlights the central role of this compound in accessing both its oxidized and reduced analogues. 2,3,5-Triiodobenzoic acid itself can be converted to the highly reactive 2,3,5-triiodobenzoyl chloride by reacting with thionyl chloride. evitachem.com
Table 2: Oxidation and Reduction Reactions
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 2,3,5-Triiodobenzaldehyde | Oxidation google.com |
| This compound | Strong Oxidizing Agent | 2,3,5-Triiodobenzoic Acid | Oxidation |
| 2,3,5-Triiodobenzoic acid | Borane-THF complex | This compound | Reduction google.com.na |
| 2,3,5-Triiodobenzoic acid | Thionyl chloride | 2,3,5-Triiodobenzoyl chloride | Acyl Chloride Formation evitachem.com |
Introduction of Diverse Functional Groups via Aromatic and Side-Chain Modifications
Beyond the manipulation of the benzylic alcohol, the aromatic ring of this compound, while heavily substituted, can potentially undergo further modifications. However, the presence of three large iodine atoms sterically hinders and deactivates the ring towards typical electrophilic aromatic substitution. More feasible are modifications of functional groups introduced via the derivatization strategies discussed previously. For instance, an ester derivative could be hydrolyzed and the resulting carboxylic acid converted to an amide, introducing nitrogen-containing functionality.
Side-chain modifications offer a more direct route to functional group diversity. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce azides, nitriles, thiols, and other functionalities. This opens up a wide range of possibilities for creating novel derivatives with specific chemical properties.
Utilization as a Building Block for Complex Polyiodinated Architectures
This compound and its derivatives are crucial building blocks for constructing larger, more complex polyiodinated molecules and polymers. researchgate.net These materials are of significant interest in materials science, particularly for applications where high density and radiopacity are desired.
For example, 2,3,5-triiodobenzaldehyde, derived from the alcohol, can be reacted with polyvinyl alcohol to form radiopaque microspheres. google.com Similarly, 2,3,5-triiodobenzyl groups can be grafted onto polymeric backbones. researchgate.net The high iodine content of these resulting polymers makes them visible under X-ray imaging.
Furthermore, the derivatization of this compound into bifunctional molecules allows for its incorporation into polymeric chains through polymerization reactions. For instance, if the alcohol is first reacted to introduce a polymerizable group (like a methacrylate) at the hydroxyl position, it can then be copolymerized with other monomers to create a variety of functional polymers with a high loading of iodine. The synthesis of 2-methacryloyloxyethyl-2,3,5-triiodobenzoate (MAOETIB) is an example of creating such a polymerizable monomer. acs.org
Impact of Structural Modifications on Chemical and Material Properties (Non-biological)
The structural modifications of this compound have a profound impact on the chemical and material properties of the resulting derivatives.
Solubility and Physical Properties: The introduction of different functional groups significantly alters the polarity and intermolecular forces of the derivatives, thereby affecting their solubility in various solvents, as well as their melting and boiling points. For instance, converting the alcohol to an ether will generally decrease its polarity and hydrogen bonding capability, while conversion to a carboxylic acid will increase it.
Material Properties: When incorporated into polymers, the high atomic mass of the iodine atoms from the 2,3,5-triiodobenzyl moiety dramatically increases the density and radiopacity of the material. researchgate.net The choice of linkage (ether vs. ester) also impacts the material's stability, with ethers being more resistant to hydrolysis. researchgate.net The degree of iodination and the distribution of the iodinated groups within a polymer matrix can be controlled to fine-tune the material's properties for specific applications. For example, the viscosity of solutions containing these polymers, a critical factor for their use as liquid embolic agents, can be managed by controlling the polymer's molar mass and the degree of substitution. google.com.na
Chemical Reactivity: The introduction of new functional groups opens up new avenues for subsequent chemical reactions. For example, the aldehyde group in 2,3,5-Triiodobenzaldehyde is reactive towards nucleophiles and can participate in condensation reactions, which is not possible with the parent alcohol. The presence of multiple iodine atoms also influences the electronic properties of the aromatic ring, which can affect the reactivity of the functional groups attached to it.
Computational and Theoretical Investigations of 2,3,5 Triiodobenzyl Alcohol
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 2,3,5-triiodobenzyl alcohol at the atomic level.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is crucial for its reactivity and interactions. Geometry optimization calculations are performed to determine the most stable molecular structure, corresponding to the minimum on the potential energy surface. For benzyl (B1604629) alcohol and its substituted derivatives, the orientation of the hydroxymethyl group (-CH2OH) relative to the benzene (B151609) ring is of particular interest.
Conformational analysis of substituted benzyl alcohols reveals that the rotational barrier of the C-C bond connecting the ring and the alcohol group is influenced by the nature and position of the substituents. nih.gov In the case of this compound, the bulky iodine atoms at the ortho (position 2) and meta (positions 3 and 5) positions introduce significant steric hindrance. This steric strain, combined with potential weak intramolecular interactions, dictates the preferred conformation.
Studies on ortho-halogenated benzyl alcohols have shown that an intramolecular hydrogen bond can form between the hydroxyl proton and the ortho-halogen atom. rsc.org This interaction stabilizes a specific conformer. For this compound, the presence of the iodine atom at the 2-position suggests the possibility of an O-H···I intramolecular hydrogen bond. Computational models can predict the likelihood and strength of such bonds. The conformational landscape is likely dominated by a gauche-type structure, a common feature in benzyl alcohol derivatives. aip.org The dihedral angles defining the orientation of the -CH2OH group are key parameters determined from these calculations.
Table 1: Predicted Conformational Data for a Representative Ortho-Halogenated Benzyl Alcohol
| Conformer | Dihedral Angle (X-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| Gauche (chelated) | ~60° | 0.00 | O-H···X |
| Anti (planar) | ~180° | > 1.00 | Steric Repulsion |
Note: This table is illustrative and based on general findings for ortho-halogenated benzyl alcohols. Specific values for this compound would require dedicated DFT calculations.
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
The electronic properties of this compound are significantly influenced by the three electron-withdrawing iodine atoms. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For tri-iodinated benzene derivatives, the HOMO is typically a π-orbital localized on the benzene ring, while the LUMO is a σ*-orbital associated with the C-I bonds. The presence of multiple iodine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted benzyl alcohol. The HOMO-LUMO gap for iodinated aromatic compounds is generally smaller than their non-iodinated counterparts, suggesting a higher propensity for electronic transitions. dergipark.org.tr
Mulliken and Natural Bond Orbital (NBO) analyses can provide a detailed picture of the charge distribution within the molecule. The iodine atoms, being highly electronegative, will draw electron density from the benzene ring, leading to a partial positive charge on the carbon atoms of the ring and a significant negative charge on the iodine atoms. The oxygen atom of the alcohol group also carries a substantial negative charge. This charge distribution is critical for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Table 2: Conceptual DFT-Based Reactivity Descriptors for Iodinated Benzene Derivatives
| Parameter | Definition | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Measure of polarizability |
| Electrophilicity Index (ω) | χ2/(2η) | Global electrophilic nature |
Note: These parameters can be calculated for this compound using the computed HOMO and LUMO energies. questjournals.org
Spectroscopic Property Prediction and Validation
Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of the compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.
DFT calculations can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. acs.orgfrontiersin.org The chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing effect of the iodine atoms will cause a downfield shift (higher ppm values) for the aromatic protons and carbons compared to benzene. The specific substitution pattern creates a unique set of chemical shifts that can be calculated and compared to experimental data for structural confirmation. The accuracy of these predictions can be improved by considering solvent effects.
Reaction Mechanism Modeling and Transition State Characterization
Understanding the reaction mechanisms involving this compound is crucial for its application as a synthetic intermediate. For instance, its oxidation to 2,3,5-triiodobenzaldehyde (B1442791) is a key transformation. Computational modeling can elucidate the step-by-step pathway of this reaction, including the identification of intermediates and transition states.
By modeling the reaction of benzyl alcohol with an oxidizing agent, researchers can determine the activation energies for different potential pathways. mdpi.comresearchgate.net For example, a common mechanism involves the initial abstraction of the hydroxyl proton followed by the removal of a hydride from the adjacent carbon. DFT calculations can map out the potential energy surface for this process, identifying the transition state structure and its associated energy barrier. nih.gov This information is vital for optimizing reaction conditions to improve yield and selectivity.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, particularly with solvent molecules. The behavior of this compound in solution is critical for its use in various applications, such as in the formulation of radiopaque materials.
MD simulations of benzyl alcohol in water have shown that the alcohol group can act as both a hydrogen bond donor and acceptor with water molecules. aip.orgresearchgate.net For this compound, the bulky and hydrophobic iodine atoms will significantly influence its solvation shell. The simulations can reveal the preferred orientation of solvent molecules around the solute and the strength of the intermolecular interactions. This is particularly important for understanding its solubility in different media. For instance, simulations can shed light on the interactions with solvents like dimethyl sulfoxide (B87167) (DMSO), which is relevant for its use in creating radiopaque polymers. researchgate.net
Prediction of Structure-Property Relationships for Material Design (Non-biological)
A key application of this compound is in the synthesis of radiopaque materials. nih.govunige.ch Radiopacity, the ability to absorb X-rays, is directly related to the electron density of a material. The high atomic number of iodine makes it an excellent element for imparting radiopacity. slideshare.net
Computational studies can establish a clear structure-property relationship between the iodine content and the resulting radiopacity of polymers incorporating this compound. By modeling the electron density of the resulting polymer, it is possible to predict its X-ray absorption characteristics. This predictive capability is invaluable for the rational design of new radiopaque materials with tailored properties for specific medical imaging applications. Furthermore, computational models can help in understanding how the incorporation of this bulky, iodinated moiety affects the mechanical and thermal properties of the polymer matrix. mdpi.com
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Specialty Chemicals
2,3,5-Triiodobenzyl alcohol serves as a crucial starting material or intermediate in the multi-step synthesis of high-value, specialized chemical compounds. Its utility stems from the reactivity of the benzylic alcohol group and the significant atomic mass and electron density contributed by the three iodine atoms.
A notable application is its role as a precursor in the synthesis of 2,3,5-triiodobenzaldehyde (B1442791). This aldehyde is a key reagent in the preparation of radiopaque microspheres used in medical imaging applications google.com. The conversion of the alcohol to the aldehyde creates a functional group that can readily react with other molecules, such as polyvinyl alcohol, to form specialized polymer-based materials google.com.
Furthermore, the compound is used directly in conjugation reactions to create functional materials. For instance, it is a key ingredient in the synthesis of image-able drug-eluting beads (iBeads), which are sophisticated materials designed for use in image-guided medical procedures like transarterial chemoembolization (TACE) nih.govnih.gov. In this context, the tri-iodinated benzyl (B1604629) moiety acts as a radiopaque agent, rendering the beads visible under X-ray imaging.
Precursor for Advanced Organic Materials
The unique combination of a reactive hydroxyl group and a heavy, electron-rich aromatic ring makes this compound a valuable precursor for creating advanced organic materials with tailored properties.
Synthesis of Functionalized Polymers (e.g., Poly(vinyl alcohol) derivatives)
A significant application of this compound is in the functionalization of Poly(vinyl alcohol) (PVA) to create radiopaque biomaterials. PVA-based microspheres are used as embolic agents in therapeutic procedures; however, they are not inherently visible under imaging modalities like computed tomography (CT) nih.gov. By chemically attaching this compound to the PVA polymer backbone, researchers have successfully developed image-able beads (iBeads) that can be precisely monitored during medical interventions nih.govnih.gov.
The synthesis involves activating the hydroxyl groups on the PVA microspheres and then coupling them with this compound nih.gov. The high iodine content of the molecule significantly increases the X-ray attenuation of the resulting polymer, making the microspheres highly conspicuous in CT scans nih.govnih.gov. Research has demonstrated that these functionalized beads exhibit mean attenuation values exceeding 7900 Hounsfield Units (HU) under micro-CT imaging, confirming their efficacy as radiopaque materials nih.govnih.gov.
| Component | Role | Reaction Conditions | Source |
|---|---|---|---|
| Poly(vinyl alcohol) Microspheres | Polymer Backbone | The reaction is stirred for 24 hours at 50 °C in a Dimethyl sulfoxide (B87167) (DMSO) solvent. | nih.gov |
| 1,1′-Carbonyldiimidazole (CDI) | Activating Agent | ||
| This compound | Radiopacifying Agent | ||
| Dimethyl sulfoxide (DMSO) | Solvent |
Development of Organic Semiconductors or Conductors
While poly-iodinated aromatic compounds have been explored in various areas of materials science, the specific application of this compound as a direct precursor for the synthesis of organic semiconductors or conductors is not widely documented in publicly available scientific literature. The development of such materials typically involves molecules with extensive π-conjugated systems, and further research would be needed to establish the utility of this compound in this specific domain.
Applications in Supramolecular Chemistry (e.g., Halogen Bonding Donors)
In the field of supramolecular chemistry and crystal engineering, halogen bonding is a powerful noncovalent interaction used to construct ordered molecular assemblies nih.gov. A halogen bond occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another atom nih.gov. The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl nih.gov.
Due to the presence of three highly polarizable iodine atoms attached to an electron-withdrawing benzene (B151609) ring, this compound is a potent potential halogen bond donor. The electron density on the iodine atoms is drawn toward the ring, creating positive electrostatic potentials (σ-holes) that can interact strongly with halogen bond acceptors like nitrogen or oxygen atoms in other molecules. This property makes this compound a highly attractive building block for designing complex supramolecular structures, such as co-crystals and liquid crystals, where directional control over the molecular arrangement is essential nih.govnih.gov. Stronger halogen bond donors can also act as catalysts for dynamic processes within these solid-state structures nih.gov.
Utilization in Catalyst Design or Ligand Synthesis
The use of benzyl alcohol and its derivatives is common in catalysis research, both as substrates and as components of ligands nih.gov. However, the specific utilization of this compound in the design of catalysts or as a ligand for metal complexes is not a well-documented area of research. The significant steric bulk and the electronic effects of the three iodine atoms would substantially influence the coordination environment around a metal center, potentially offering unique reactivity. Nevertheless, dedicated studies exploring these possibilities have not been extensively reported.
Application as a Reagent or Reference Standard in Analytical Chemistry
This compound is utilized as a specialized reagent in biochemical research. It has been described as a biochemical for use in proteomics research, where its specific properties can be leveraged in analytical workflows scbt.com.
Furthermore, while a specific monograph for this compound as a certified reference standard is not present in major pharmacopeias like the United States Pharmacopeia (USP), which does list Benzyl Alcohol, its availability in high purity (e.g., 97% or higher) from chemical suppliers makes it suitable for use as a reference material or analytical standard in a research and development context sigmaaldrich.comusp.org. For instance, when developing and validating analytical methods (such as HPLC or GC-MS) for the quality control of advanced materials derived from it, such as the radiopaque PVA microspheres, a well-characterized standard of this compound is essential for accurate quantification and identification.
Precursor in the Synthesis of Iodinated Contrast Agents for Imaging Applications
The utility of this compound as a foundational molecule extends into the critical field of medical diagnostics, where it serves as a precursor for the synthesis of advanced iodinated contrast agents. The high atomic weight and electron density of the three iodine atoms attached to the benzene ring make this scaffold highly effective at attenuating X-rays, a fundamental property for radiographic imaging. Most iodinated contrast agents are built upon either a 2,3,5-triiodinated or a 2,4,6-triiodinated benzene ring structure google.com. The chemical versatility of the benzyl alcohol group allows for its modification and incorporation into more complex molecules designed for specific imaging applications, such as computed tomography (CT).
Research has focused on leveraging the 2,3,5-triiodobenzyl core to develop novel lipophilic contrast agents. These agents can be formulated into stable emulsions for enhanced in vivo imaging. A common synthetic strategy involves the esterification of the closely related 2,3,5-triiodobenzoic acid, converting the carboxylic acid group into an ester linkage with a lipophilic molecule. This approach creates a large, iodine-rich molecule that can be suspended in nano-emulsions for use as blood pool contrast agents in micro-CT imaging google.com.
For example, tocopheryl 2,3,5-triiodobenzoate has been synthesized for this purpose. In this process, 2,3,5-triiodobenzoic acid is reacted with tocopherol (a form of Vitamin E) to form a viscous, oily ester google.com. This iodinated oil is then used as the core lipid phase in the formulation of nano-emulsions, which can be administered intravenously google.com. Similarly, 3,7-dimethyloctyl 2,3,5-triiodobenzoate has been synthesized and incorporated into nano-emulsions stabilized by surfactants for use as a CT blood pool contrast agent google.com. These emulsion-based agents are designed for long circulation times, providing sustained contrast enhancement for detailed vascular imaging google.com.
Another application involves the use of this compound in the creation of image-able microspheres. These are used for image-guided chemoembolization, a minimally invasive treatment for tumors sigmaaldrich.com. By incorporating the tri-iodinated benzyl moiety into the polymer structure of the microspheres, the beads become visible under X-ray guidance, allowing for precise delivery of the embolic agent.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 31075-53-3 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₇H₅I₃O | scbt.com |
| Molecular Weight | 485.83 g/mol | sigmaaldrich.comscbt.com |
| Alternate Name | (2,3,5-triiodophenyl)methanol | sigmaaldrich.comscbt.com |
| Purity | ≥96% | scbt.com |
| Melting Point | 156-159 °C | sigmaaldrich.com |
Table 2: Examples of Contrast Agent Derivatives Synthesized from 2,3,5-Triiodo Benzene Precursors
| Derivative Compound | Precursor | Application | Imaging Modality | Reference |
|---|---|---|---|---|
| Tocopheryl 2,3,5-triiodobenzoate | 2,3,5-triiodobenzoic acid | Blood pool contrast agent (in nano-emulsions) | Micro-CT | google.com |
| 3,7-dimethyloctyl 2,3,5-triiodobenzoate | 2,3,5-triiodobenzoic acid | Blood pool contrast agent (in nano-emulsions) | CT | google.com |
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Pathways
While 2,3,5-Triiodobenzyl alcohol is commercially available, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Current methods often rely on multi-step processes that may involve harsh conditions. Emerging research could address these limitations through several key avenues.
One promising direction is the refinement of direct iodination methods for benzyl (B1604629) alcohol and its derivatives. Traditional electrophilic aromatic substitution reactions for polyiodination can be challenging and often require strong oxidizing agents. researchgate.netolemiss.edu Future methodologies may employ advanced catalytic systems, such as organocatalysis or transition-metal catalysis, to achieve higher regioselectivity and yield under milder conditions. organic-chemistry.org Research into thiourea-based organocatalysts, for instance, has shown success in the mild iodination of activated aromatic compounds and could be adapted for polyiodination. organic-chemistry.org
Another key area is the efficient reduction of the more readily available 2,3,5-Triiodobenzoic acid. Developing chemoselective reducing agents that specifically target the carboxylic acid group without affecting the carbon-iodine bonds is a critical research goal. This would provide a cost-effective and straightforward pathway to the target alcohol.
A comparison of potential future synthetic approaches is detailed in the table below.
| Synthetic Approach | Potential Catalyst/Reagent System | Anticipated Advantages | Research Focus |
| Direct Polyiodination | Organocatalysts (e.g., Thioureas), Transition Metals (e.g., Ag(I) sulfonates) | High atom economy, fewer synthetic steps, mild reaction conditions. nih.gov | Achieving high regioselectivity for the 2,3,5-substitution pattern; catalyst stability and reusability. |
| Catalytic Reduction | Borane (B79455) derivatives, chemoselective metal hydrides, catalytic hydrogenation. | High functional group tolerance, improved safety profile over traditional reductants. | Selectivity for the carboxylic acid in the presence of three C-I bonds. |
| Halogen Exchange | Boron/iodine exchange from a corresponding triborylated benzyl alcohol. | Access to otherwise difficult-to-obtain substitution patterns. researchgate.net | Synthesis of the triborylated precursor and optimization of the exchange reaction. |
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
The reactivity of this compound is a rich field for exploration, primarily due to the presence of multiple reactive sites: three distinct carbon-iodine bonds and the benzyl alcohol group. Future research will focus on selectively manipulating these sites to forge new molecular architectures.
A major research thrust will be the selective activation of the C-I bonds in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The electronic and steric differences between the iodine atoms at the C2, C3, and C5 positions could be exploited to achieve sequential, site-selective functionalization. This would allow for the controlled, stepwise construction of complex, highly substituted aromatic compounds from a single building block. Nickel-catalyzed cross-electrophile arylation is an emerging technique that could be applied to benzyl alcohols, offering new pathways for forming C-C bonds. dicp.ac.cn
Furthermore, the interplay between the alcohol moiety and the C-I bonds presents intriguing possibilities. The hydroxyl group can be transformed into a variety of other functional groups or used to direct metallation to an adjacent position, enabling further functionalization. Conversely, reactions at the C-I positions could influence the reactivity of the benzyl alcohol.
| Transformation Type | Potential Reaction | Target Functionality | Key Research Challenge |
| C-I Bond Functionalization | Sequential Suzuki Couplings | Polyphenylated aromatics | Achieving high regioselectivity between C2-I, C3-I, and C5-I bonds. |
| C-I Bond Functionalization | Sonogashira Coupling | Aryl alkynes | Catalyst development for poly-alkynylation. |
| Alcohol Transformation | Oxidation / Chlorination | 2,3,5-Triiodobenzaldehyde (B1442791) / Benzyl chloride | Chemoselectivity in the presence of iodine atoms. organic-chemistry.org |
| Combined Reactivity | Intramolecular Cyclization | Fused heterocyclic systems | Designing substrates where the alcohol (or a derivative) reacts with a group installed at a C-I position. |
Integration into Multicomponent Reaction Systems for Complex Molecule Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient chemical synthesis. The dense functionality of this compound makes it an ideal candidate for integration into MCRs.
Future research could utilize the compound as a versatile scaffold. For example, a one-pot reaction could involve a Sonogashira coupling at one C-I bond, a Suzuki coupling at a second, and a subsequent reaction involving the alcohol moiety. Such a strategy would rapidly generate significant molecular complexity from a single, readily available starting material. Hypervalent iodine compounds are already recognized as valuable building blocks for synthesizing complex molecules, and this principle can be extended to polyiodinated precursors like this compound. nih.gov
Advanced Computational Methodologies for Predictive Chemistry and Material Design
As experimental explorations of this compound progress, advanced computational methods will become indispensable for guiding research and predicting outcomes. Density Functional Theory (DFT) and other ab initio methods can provide profound insights into the molecule's structure and reactivity.
Future computational studies will likely focus on:
Predicting Reactivity: Calculating the bond dissociation energies of the three distinct C-I bonds to predict the order of reactivity in cross-coupling reactions.
Mechanism Elucidation: Modeling transition states of potential reactions to understand selectivity and optimize reaction conditions.
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.
Material Property Simulation: Predicting properties such as refractive index, band gap, and charge transport characteristics for polymers and materials derived from this compound, thereby guiding the design of novel functional materials. acs.org
Expanding Non-Biological Applications in Emerging Technologies
While many iodinated compounds find use in medicine, the future applications of this compound are particularly promising in materials science and emerging technologies. The high atomic number and polarizability of iodine impart unique properties to molecules that contain it.
Potential areas for application include:
High Refractive Index (HRI) Polymers: Polyiodinated aromatic compounds are excellent precursors for HRI materials used in advanced optics, such as lenses and anti-reflective coatings. Future work could involve polymerizing derivatives of this compound to create novel optical polymers.
Organic Electronics: Iodine can be used as a dopant to modify the electronic properties of organic semiconductors. nih.govnih.gov The compound could be investigated as a molecular dopant or as a building block for charge-transfer complexes or conductive polymers. nih.gov
Metal-Organic Frameworks (MOFs): The C-I bonds can participate in halogen bonding, a directional non-covalent interaction. This could be exploited to use this compound derivatives as linkers in the self-assembly of functional MOFs for applications in gas storage, separation, or catalysis. acs.org
Scintillation Materials: High-density, iodine-rich materials are often effective scintillators for detecting high-energy radiation. Research could explore the incorporation of this molecule into polymer matrices or crystal structures for radiation detection applications.
The exploration of these future directions will unlock the full potential of this compound, transforming it from a simple chemical intermediate into a valuable tool for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What synthetic strategies are used to conjugate 2,3,5-Triiodobenzyl alcohol to PVA-based microspheres (e.g., DC Bead®)?
- Methodological Answer : Conjugation typically involves activating hydroxyl groups on polyvinyl alcohol (PVA) beads using 1,1’-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) at 50°C. The activated beads are then reacted with this compound under catalytic triethylamine. Successful conjugation is confirmed via elemental analysis for iodine content and ninhydrin testing to monitor spacer completeness .
Q. How is the radiopacity of this compound-conjugated beads quantified in preclinical studies?
- Methodological Answer : Radiopacity is assessed using clinical CT and microCT. For example, clinical CT measures attenuation in Hounsfield Units (HU) across varying packed bead volumes (e.g., 26±15 HU at 3.1% bead volume, increasing to 74±25 HU at 12.5%). MicroCT provides higher resolution, with individual beads showing mean attenuations of ~620 HU for triiodobenzyl alcohol-conjugated beads .
Q. What analytical techniques validate the conjugation efficiency of this compound to polymeric matrices?
- Methodological Answer : Elemental analysis for iodine content (e.g., achieving ~45.6% iodine in dried beads) and ninhydrin tests are primary methods. These ensure covalent bonding and quantify spacer-mediated conjugation efficiency .
Q. How does the choice of activation reagent (e.g., CDI vs. DIC) impact conjugation outcomes?
- Methodological Answer : CDI is preferred for mild activation of PVA hydroxyl groups, minimizing bead degradation. In contrast, diisopropylcarbodiimide (DIC) may introduce steric hindrance, reducing conjugation efficiency. CDI activation at 50°C in DMSO optimizes reaction kinetics .
Advanced Research Questions
Q. Why do 2,3,5-Triiodobenzoic acid-conjugated beads exhibit significantly higher radiopacity than benzyl alcohol derivatives?
- Methodological Answer : The triiodobenzoic acid is conjugated via a trimethylenediamine spacer, which reduces steric hindrance between the bulky iodinated compound and the activated bead surface. This spacer allows higher iodine density, resulting in ~13× greater attenuation (e.g., 7,904 HU vs. 620 HU for benzyl alcohol) under microCT .
Q. How can researchers resolve discrepancies in attenuation values between studies using similar conjugation protocols?
- Methodological Answer : Variability arises from differences in spacer length, bead packing density, and imaging parameters. Standardizing bead volume (e.g., 12.5% packed volume for clinical CT) and using controlled microCT settings (e.g., n=10 beads per sample) improves reproducibility. Cross-validation with iodine elemental analysis is critical .
Q. What experimental design considerations optimize drug loading in this compound-conjugated embolic beads?
- Methodological Answer : Drug loading (e.g., doxorubicin) into iBeads requires balancing ionic interactions with the sulfonate groups of PVA. Pre-loading optimization via pH adjustment and incubation time ensures sustained release without compromising radiopacity. Post-loading, microCT attenuation increases (e.g., 11,874 HU for Dox-loaded beads vs. 7,904 HU for bland beads) .
Q. How do spacer molecules influence the pharmacokinetics and biocompatibility of iodinated embolic beads?
- Methodological Answer : Spacers like trimethylenediamine enhance biocompatibility by reducing direct exposure of iodinated compounds to tissues. However, spacer length must balance radiopacity and degradation rates. In vivo studies tracking iodine release via longitudinal CT imaging are recommended to assess long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
